REACTION_CXSMILES
|
[Br:1][C:2]1[CH:13]=[C:6]2[C:7](OC(=O)[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].[CH3:14][NH:15][CH3:16].O1CCCC1>>[NH2:11][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:13][C:6]=1[C:7]([N:15]([CH3:16])[CH3:14])=[O:8]
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Name
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|
Quantity
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15 g
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Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(C(=O)OC(N2)=O)=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
90 mL
|
Type
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reactant
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The vial was sealed
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in dichloromethane (100 ml)
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Type
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WASH
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Details
|
The organic layer was washed with saturated, aqueous sodium bicarbonate solution (25 ml), and water (25 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a yellow powder
|
Type
|
CUSTOM
|
Details
|
The powder was re-crystallized from ether
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N(C)C)C=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |